Sustained Kinome-Wide Selectivity: 4/455 Kinases Inhibited vs. KIRA6's Widespread Off-Target Binding
IRE1α kinase-IN-1 was profiled at 1 µM against a panel of 455 wild-type and mutant kinases, showing >70% inhibition of only 4 kinases [1]. In stark contrast, a dedicated photoaffinity labeling study of KIRA6—the most widely used type II IRE1α kinase inhibitor—revealed promiscuous off-target binding to numerous nucleotide-binding proteins beyond the kinome, with the authors explicitly calling for 'caution when KIRA6 is used in IRE1α-targeted studies' [2]. This difference is not incremental: IRE1α kinase-IN-1's kinome selectivity profile has been externally validated and places it among the most selective IRE1α kinase inhibitors reported, whereas KIRA6's off-target burden introduces confounding variables in every assay that assumes IRE1α-specific pharmacology.
| Evidence Dimension | Kinome-wide selectivity (kinases inhibited >70% at stated concentration) |
|---|---|
| Target Compound Data | 4 kinases out of 455 tested at 1 µM (>70% inhibition threshold) |
| Comparator Or Baseline | KIRA6: Photoaffinity probe reveals broad, promiscuous binding to nucleotide-binding proteins; majority of off-targets are non-kinase nucleotide-binding proteins; profile described as 'not as selective as initially thought' [2] |
| Quantified Difference | IRE1α kinase-IN-1: <1% of kinome inhibited; KIRA6: qualitatively promiscuous off-target profile validated across multiple cell lines |
| Conditions | IRE1α kinase-IN-1: 455-member wild-type and mutant kinase panel at 1 µM (Colombano et al., 2019). KIRA6: photoaffinity probe pull-down + mass spectrometry in multiple cell lines (Korovesis et al., 2020). |
Why This Matters
For any experiment requiring attribution of a biological phenotype specifically to IRE1α inhibition, IRE1α kinase-IN-1's well-characterized and narrow kinome footprint provides substantially higher interpretative confidence than KIRA6, whose off-target promiscuity has been independently documented by photoaffinity labeling.
- [1] Colombano G et al. J Med Chem. 2019;62(5):2447-2465. Kinome profiling at 1 µM against 455 wild-type and mutant kinases. View Source
- [2] Korovesis D et al. Kinase Photoaffinity Labeling Reveals Low Selectivity Profile of the IRE1 Targeting Imidazopyrazine-Based KIRA6 Inhibitor. ACS Chem Biol. 2020;15(12):3106-3111. View Source
